molecular formula C26H18 B110198 9,10-Diphenylanthracene CAS No. 1499-10-1

9,10-Diphenylanthracene

Cat. No. B110198
CAS RN: 1499-10-1
M. Wt: 330.4 g/mol
InChI Key: FCNCGHJSNVOIKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9,10-Diphenylanthracene (DPA) is a polycyclic aromatic hydrocarbon . It appears as a slightly yellow powder . DPA is used as a sensitizer in chemiluminescence . In lightsticks, it is used to produce blue light . It is also a molecular organic semiconductor, used in blue OLEDs and OLED-based displays .


Molecular Structure Analysis

DPA single crystal is a promising scintillator material for fast-neutron detection . Two centimetre-sized polymorph crystals of DPA were grown by melting and solution methods . The DPA-Melt crystal possessed a P2 1 /n structure, with excitation bands at approximately 331, 348, 367, and 387 nm, and the strongest emission wavelength at approximately 454 nm . The DPA-Solution crystal possessed a C2/c structure, with excitation bands at approximately 335, 353, 372, and 396 nm, and the strongest emission wavelength at approximately 468 nm .


Chemical Reactions Analysis

There are several chemical reactions involving 9,10-Diphenylanthracene . For instance, one study reported the electrolytic oxidation of 9,10-diphenylanthracene . Another study discussed the reversible Diels–Alder reaction between the DPA moiety and photogenerated singlet oxygen .


Physical And Chemical Properties Analysis

DPA has a density of 1.1±0.1 g/cm 3 . Its boiling point is 469.1±35.0 °C at 760 mmHg . The enthalpy of vaporization is 70.3±0.8 kJ/mol . The flash point is 234.7±20.1 °C . The index of refraction is 1.698 . The molar refractivity is 111.1±0.3 cm 3 .

Scientific Research Applications

Electrochemical Studies

9,10-Diphenylanthracene (DPA) has been studied for its electro-oxidation properties, revealing a stable radical-cation formation. This is significant in the context of electrochemical reactions and the transfer of charge in solutions like acetonitrile (Peover & White, 1967).

Nanomaterial Synthesis

DPA nanoribbons and nanorods have been synthesized using a surfactant-assisted self-assembly process, highlighting its potential in nanotechnology applications. These structures show significant electronic and optical properties (Zhang et al., 2008).

Spectroelectrochemical Analysis

The anodic pyridination of DPA in acetonitrile has been explored using spectroelectrochemical methods, contributing to our understanding of chemical reactions involving DPA under electrochemical conditions (Blount, 1973).

Fluorescence and Quantum Yield Studies

Studies on the fluorescence lifetimes and quantum yields of DPA in different solvents like cyclohexane and benzene provide insights into its photophysical properties. Such research is crucial for applications in photochemistry and materials science (Birch & Imhof, 1975).

Generation of Singlet Oxygen

Research on the generation of singlet oxygen and the mechanism of internal conversion in DPA has implications for understanding photochemical processes, especially in the context of energy transfer mechanisms (Darmanyan, 1982).

Semiconductor Applications

DPA has been utilized as a building block for n-type organic semiconductors, demonstrating its potential in the development of electronic materials and devices (Tannaci et al., 2007).

OLED Development

The synthesis of arylamino-DPA derivatives for use in organic light-emitting devices (OLEDs) underscores DPA's role in the advancement of display technology and lighting applications (Pu et al., 2010).

Electroluminescent Properties

Studies on the synthesis and electroluminescent properties of DPA containing derivatives for blue organic light-emitting diodes (OLEDs) highlight its significance in the field of optoelectronics (Lee et al., 2015).

Photophysical Characterization

Research into the synthesis and photophysical properties of 9,10-disubstituted anthracenes, including DPA, provides valuable insights into their application in light-emitting devices (Pizzoferrato et al., 2015).

Safety And Hazards

It is recommended to avoid contact with skin and eyes, and not to breathe dust . If swallowed, immediate medical assistance should be sought . It should be kept in a dry, cool, and well-ventilated place .

Future Directions

The discovery of aggregation-induced electrochemiluminescence (AIECL) in 2017 opened new research paths in the quest for novel, more efficient emitters and platforms for biological and environmental sensing applications . The great abundance of fluorophores presenting aggregation-induced emission in aqueous media renders AIECL a potentially powerful tool for future diagnostics .

properties

IUPAC Name

9,10-diphenylanthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18/c1-3-11-19(12-4-1)25-21-15-7-9-17-23(21)26(20-13-5-2-6-14-20)24-18-10-8-16-22(24)25/h1-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCNCGHJSNVOIKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1061734
Record name Anthracene, 9,10-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1061734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellow or tan powder; [Alfa Aesar MSDS]
Record name 9,10-Diphenylanthracene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/11328
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

9,10-Diphenylanthracene

CAS RN

1499-10-1
Record name 9,10-Diphenylanthracene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1499-10-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9,10-Diphenylanthracene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001499101
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9,10-DIPHENYLANTHRACENE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24861
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Anthracene, 9,10-diphenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Anthracene, 9,10-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1061734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9,10-diphenylanthracene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.641
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 9,10-DIPHENYLANTHRACENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51BQ8IYQ9U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a mixed solution of 286.6 g (0.85 mol) of 9,10-dibromoanthracene, 29.9 g (0.0255 mol) of Pd(PPh3)4 and 3L of benzene was added 1.5L of 2M Na2CO3aq and 1.2 L of ethanol solution of 228.6 g (1.87 mol) of phenyl boric acid, followed by refluxing for 6 hours. To the reaction solution was added 200 mL of 30% H2O2 to terminate the reaction, and an organic layer was recovered. The organic layer was washed with water and dehydrated by anhydrous magnesium sulfate, followed by filtration and concentration of the filtrate to 750 mL in total. The precipitated crystal was filtered and dried to give 212.0 g of 9,10-diphenylanthracene (Yield 75.5%, HPLC purity 97.6%).
Quantity
286.6 g
Type
reactant
Reaction Step One
[Compound]
Name
3L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
228.6 g
Type
reactant
Reaction Step One
Quantity
29.9 g
Type
catalyst
Reaction Step One
Quantity
1.2 L
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Under a nitrogen atmosphere, 194.4 mg (1.5 mmol) of dry NiCl2 and 303 mg (3 mmol) of triethylamine were added to 29.99 g of toluene and were stirred at room temperature for 10 minutes. Subsequently, 7.41 g (30.0 mol) of 9,10-dichloroanthracene was added at that temperature and reduced-pressure nitrogen replacement was conducted. To the reaction mixture, 3.8 ml (3.8 mmol) of a 1.0 mol/l solution of methylmagnesium bromide in tetrahydrofuran was added and then stirred at 25° C. for another 10 minutes. To the resulting reaction mixture, 69 ml (69 mmol) of a 1 mol/l solution of phenylmagnesium bromide in tetrahydrofuran was added dropwise over 50 minutes and stirred for 4 hours while being heated under reflux. The resulting mixture was washed once with 54.7 g of a saturated aqueous ammonium chloride solution and twice with 50.4 g of ion exchange water. To the organic layer, 50.4 g of methanol was added dropwise and then cooled to room temperature. Crystals formed were separated by filtration, washed with 30.4 g of in ethanol and dried, resulting in 7.97 g of desired 9,10-diphenylanthracene (yield: 80.4%, purity: 99% or higher). No triethylamine was detected in the crystals. The filtrate contained 12%, in terms of yield, of 9,10-diphenylanthracene.
Quantity
7.41 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
303 mg
Type
reactant
Reaction Step Four
Name
Quantity
194.4 mg
Type
catalyst
Reaction Step Four
Quantity
29.99 g
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9,10-Diphenylanthracene
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
9,10-Diphenylanthracene
Reactant of Route 3
Reactant of Route 3
9,10-Diphenylanthracene
Reactant of Route 4
Reactant of Route 4
9,10-Diphenylanthracene
Reactant of Route 5
Reactant of Route 5
9,10-Diphenylanthracene
Reactant of Route 6
Reactant of Route 6
9,10-Diphenylanthracene

Citations

For This Compound
10,200
Citations
HH Wasserman, JR Scheffer… - Journal of the American …, 1972 - ACS Publications
The thermal decomposition of 9, 10-diphenylanthracene peroxide in the presence of a series of ten representative substrates has been studied. The oxidation products are formed in …
Number of citations: 0 pubs.acs.org
X Zhang, G Yuan, Q Li, B Wang, X Zhang… - Chemistry of …, 2008 - ACS Publications
Single-crystal 9,10-diphenylanthracene (DPA) nanoribbons and nanorods with uniform sizes and shapes were synthesized via a simple surfactant-assisted self-assembly process. The …
Number of citations: 0 pubs.acs.org
KSV Santhanam, AJ Bard - Journal of the American Chemical …, 1965 - ACS Publications
Hercules has discussedpossible mechanisms for the chemiluminescence of electrogenerated species based on qualitative electrochemical experiments with a platinum electrode in …
Number of citations: 0 pubs.acs.org
B Yang, J Xiao, JI Wong, J Guo, Y Wu… - The Journal of …, 2011 - ACS Publications
Two novel shapes of 9,10-diphenylanthracene (DPA) micro/nanostructures: octahedron and sphere together with microrod and nanowire have been synthesized via a surfactant-…
Number of citations: 0 pubs.acs.org
MJ Steinbeck, AU Khan, MJ Karnovsky - Journal of Biological Chemistry, 1993 - ASBMB
The extracellular production of singlet oxygen (O2(1 delta g)) by stimulated macrophages was measured using a modification of our quantitative method initially developed to measure …
Number of citations: 0 www.jbc.org
JT Maloy, AJ Bard - Journal of the American Chemical Society, 1971 - ACS Publications
The actinometric calibration of the rotating-ring-disk electrode (rrde) system allowed the determination of the electrogenerated chemiluminescence (eel) efficiency, 6 „, for several …
Number of citations: 0 pubs.acs.org
LH Catalani, T Wilson - Journal of the American Chemical Society, 1989 - ACS Publications
The 1, 4-endoperoxide of 1, 4-dimethoxy-9, 1O-diphenylanthracene (1) rearranges under mild acidic conditions to the 1, 2-dioxetane 3, which has now been characterized by NMR. The …
Number of citations: 0 pubs.acs.org
WR Ware, W Rothman - Chemical Physics Letters, 1976 - Elsevier
A new instrument intended for the measurement of relative fluorescence quantum yields is described. This instrument incorporates an integrating sphere to eliminate corrections due to …
Number of citations: 0 www.sciencedirect.com
TP Vaid, AK Lytton-Jean, BC Barnes - Chemistry of materials, 2003 - ACS Publications
The synthesis and characterization of the 9,10-diphenylacridyl radical (2), the isostructural n-dopant for 9,10-diphenylantracene (1), are described. Crystals of 1 doped with up to 10% 2 …
Number of citations: 0 pubs.acs.org
T Serevičius, R Komskis, P Adomėnas… - Physical Chemistry …, 2014 - pubs.rsc.org
Non-symmetric 9,10-diphenylanthracene-based deep-blue emitters with enhanced charge transport properties - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/…
Number of citations: 0 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.